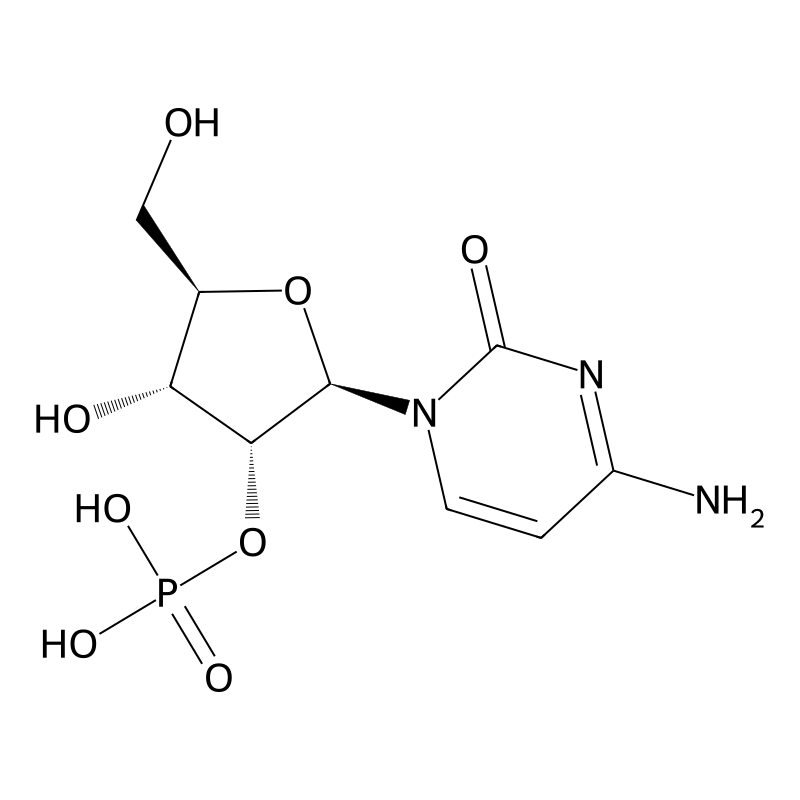

2'-Cytidylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biological Occurrence and Significance:

2'-Cytidylic acid (also known as cytidine 2'-phosphate or CMP) is a rare nucleotide found in nature. Unlike the more common cytidine 5'-monophosphate (CMP), where the phosphate group is attached to the 5th carbon atom of the ribose sugar, the phosphate group in 2'-CMP is linked to the 2nd carbon atom. While not abundant in cells, 2'-CMP has been identified in some bacteria and archaea, where it may play a role in specific metabolic pathways. However, the exact functions and significance of 2'-CMP in these organisms remain under investigation. [Source: [National Center for Biotechnology Information. PubChem Compound Summary for 2'-Cytidylic acid, CID 101544, ]]

Potential Applications in Research:

The unique structure of 2'-CMP has sparked interest in its potential applications within scientific research. Here are some areas where it is being explored:

- Study of RNA modifications: Researchers are investigating whether 2'-CMP can be incorporated into synthetic RNA molecules to mimic certain naturally occurring modifications. These modified RNAs could be used to study specific biological processes or develop novel therapeutic applications. [Source: [National Institutes of Health. Ribonucleosides and Ribonucleotides, ]]

- Development of new enzymatic tools: Due to its unusual phosphate linkage, 2'-CMP may serve as a substrate for specific enzymes not typically involved in RNA metabolism. Studying how these enzymes interact with 2'-CMP could aid in the development of novel enzymes with unique functionalities.

Challenges and Future Directions:

Despite its potential, research on 2'-CMP is limited due to several challenges:

- Difficulty in obtaining sufficient quantities: 2'-CMP is not commercially available and requires complex synthetic methods for production. This limits its accessibility for widespread research purposes.

- Limited knowledge of its biological functions: As mentioned earlier, the natural roles of 2'-CMP are still being elucidated. This lack of understanding hinders the development of targeted research applications.

2'-Cytidylic acid, also known as cytidine 2'-phosphate or cytidine-2-monophosphate, is a nucleotide that plays a crucial role in the biochemistry of nucleic acids. It is a derivative of cytidine, which is a nucleoside composed of the nucleobase cytosine and the sugar ribose. The structure of 2'-cytidylic acid includes a phosphate group attached to the 2' position of the ribose sugar, distinguishing it from other forms of cytidine monophosphate. The chemical formula for 2'-cytidylic acid is , and it has a molecular weight of approximately 323.1965 g/mol .

- Altered conformation: The unusual phosphate linkage might alter the conformation of the RNA molecule, affecting its ability to interact with other molecules or enzymes [].

- Recognition by enzymes: Enzymes that process RNA might not recognize 2'-CMP containing RNA as readily, leading to potential problems in RNA processing or degradation [].

In biological systems, 2'-cytidylic acid serves as a building block for RNA synthesis. It is incorporated into RNA during transcription, where it pairs with guanine in the complementary strand. The unique positioning of the phosphate group at the 2' position influences the stability and functionality of RNA molecules. Moreover, 2'-cytidylic acid has been studied for its potential roles in cellular signaling pathways and as an intermediate in metabolic processes related to nucleic acid metabolism .

The synthesis of 2'-cytidylic acid can be achieved through several methods:

- Chemical Synthesis: This involves the condensation of cytidine with phosphoric acid derivatives. Various protocols have been developed to optimize yield and purity.

- Enzymatic Synthesis: Enzymes such as nucleotidyl transferases can catalyze the addition of phosphate groups to nucleosides, facilitating the formation of 2'-cytidylic acid from cytidine .

- Biochemical Pathways: In living organisms, it is synthesized from uridine triphosphate through specific enzymatic pathways that involve nucleotide salvage mechanisms .

2'-Cytidylic acid has several applications in research and biotechnology:

- Molecular Biology: It is widely used in RNA synthesis for research purposes, including studies on gene expression and RNA interference.

- Pharmaceutical Development: Its derivatives are explored for therapeutic applications due to their biological activity and potential roles in modulating cellular processes.

- Diagnostic Tools: It may serve as a biomarker or component in assays related to nucleic acid analysis .

Studies on 2'-cytidylic acid interactions reveal its involvement in various biochemical networks. It has been shown to interact with specific proteins and enzymes that regulate nucleotide metabolism and RNA processing. For instance, its interactions with kinases and phosphatases are crucial for maintaining nucleotide pools within cells . Additionally, research indicates potential interactions with other cellular metabolites that could influence signaling pathways.

Several compounds are structurally and functionally similar to 2'-cytidylic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Cytidine Monophosphate (5'-Cytidylic Acid) | Phosphate at the 5' position | Primarily involved in RNA synthesis; lacks 2' modification |

| Uridine Monophosphate (5'-Uridylic Acid) | Similar structure with uracil instead of cytosine | Involved in RNA synthesis; different base composition |

| Cytidine Diphosphate (CDP) | Two phosphate groups attached | Functions as an energy donor; involved in lipid synthesis |

| Cytidine Triphosphate (CTP) | Three phosphate groups attached | Key role in RNA synthesis; serves as an energy source |

The unique feature of 2'-cytidylic acid lies in its specific phosphate positioning at the 2' carbon of ribose, which influences its incorporation into RNA and affects RNA stability compared to other nucleotides.

Molecular Formula and Mass

2'-Cytidylic acid is a nucleotide compound consisting of a cytosine base, a ribose sugar, and a phosphate group attached specifically at the 2' position of the ribose moiety [8]. The molecular structure of this compound is characterized by its distinct phosphate positioning, which differentiates it from other cytidine phosphate isomers [4].

The molecular formula of 2'-Cytidylic acid is C9H14N3O8P, with a molecular weight of 323.20 g/mol [8] [10]. The monoisotopic mass of this compound is 323.05185141 Da, which represents the exact mass of the most abundant isotope combination [8]. This precise mass value is particularly important for analytical identification using high-resolution mass spectrometry techniques [8] [22].

| Property | Value |

|---|---|

| Molecular Formula | C9H14N3O8P |

| Molecular Weight (g/mol) | 323.20 |

| Monoisotopic Mass (Da) | 323.05185141 |

The chemical structure of 2'-Cytidylic acid features a cytosine base (a pyrimidine derivative) connected to a ribose sugar through a β-N-glycosidic bond, with a phosphate group esterified specifically to the 2'-hydroxyl position of the ribose [5] [8]. This structural arrangement is fundamental to its chemical behavior and biological functions [22].

Stereochemical Configuration

2'-Cytidylic acid possesses a well-defined stereochemical configuration with four stereogenic centers, all of which have absolute stereochemistry [16]. The stereochemical configuration is critical for its biological recognition and interactions in biochemical systems [16] [24].

The stereochemistry of 2'-Cytidylic acid can be described using the R/S system of nomenclature, with the complete stereochemical descriptor being (2R,3R,4R,5R) for the ribose portion of the molecule [16] [24]. This configuration is essential for the proper spatial arrangement of the functional groups and determines how the molecule interacts with enzymes and other biomolecules [8] [16].

| Property | Value |

|---|---|

| Defined Stereochemical Centers | 4 of 4 |

| Stereochemical Configuration | ABSOLUTE |

| Stereochemical Descriptor | (2R,3R,4R,5R) |

The absolute stereochemistry of 2'-Cytidylic acid is maintained in its various salt forms and under different pH conditions, although conformational changes may occur that affect the overall three-dimensional structure of the molecule [13] [16].

Positional Isomerism of the Phosphate Group

Cytidylic acid exists in several isomeric forms based on the position of the phosphate group on the ribose sugar [6]. The positional isomers differ in the attachment point of the phosphate group to the ribose moiety, leading to distinct chemical and biological properties [4] [6].

The main positional isomers of cytidylic acid include:

2'-Cytidylic acid: Features the phosphate group at the 2'-position of the ribose sugar [8]. This isomer is a product of 2',3'-cyclic-nucleotide 3'-phosphodiesterase enzyme activity and has distinct biological roles [25].

3'-Cytidylic acid: Contains the phosphate group at the 3'-position of ribose [6]. This isomer is commonly found in RNA structures and plays a role in RNA metabolism [6] [20].

5'-Cytidylic acid (also known as cytidine monophosphate): Has the phosphate group at the 5'-position of ribose [1]. This is the predominant form found in the backbone of RNA and DNA structures [1] [7].

2',3'-Cyclic cytidylic acid: Contains a phosphodiester bond between the 2' and 3' positions of the ribose, forming a cyclic structure [13] [21]. This cyclic form serves as an intermediate in RNA hydrolysis reactions [13] [30].

The positional isomerism of the phosphate group significantly influences the chemical reactivity, enzymatic recognition, and biological function of these compounds [15] [25]. For instance, 2'-Cytidylic acid can be synthesized through the hydrolysis of 2',3'-cyclic cytidylic acid by specific phosphodiesterases [15] [25].

Physicochemical Properties

Solubility Parameters

The solubility characteristics of 2'-Cytidylic acid are primarily influenced by its polar nature, resulting from the presence of multiple hydroxyl groups, the phosphate moiety, and the cytosine base [8] [22]. These structural features contribute to its hydrophilic character and solubility behavior in various solvents [8].

2'-Cytidylic acid exhibits high solubility in water, which is enhanced at higher pH values due to the deprotonation of the phosphate group [22] [25]. The compound shows moderate solubility in polar protic solvents such as methanol, but limited solubility in less polar solvents [22].

| Solvent | Solubility | Factors Affecting Solubility |

|---|---|---|

| Water | Highly soluble | pH, ionic strength, temperature |

| Methanol | Moderately soluble | Hydrogen bonding capability |

| Ethanol | Slightly soluble | Limited hydrogen bonding capability |

| Acetone | Insoluble | Poor solvation of charged phosphate |

| Chloroform | Insoluble | Incompatible polarity |

| Dimethyl sulfoxide (DMSO) | Soluble | Strong hydrogen bond acceptor |

The solubility of 2'-Cytidylic acid is significantly affected by pH, with increased solubility observed at higher pH values due to the ionization of the phosphate group [17] [28]. Temperature also influences solubility, with higher temperatures generally increasing the dissolution rate and maximum solubility [22] [25].

Spectroscopic Characteristics

2'-Cytidylic acid exhibits distinctive spectroscopic properties that are valuable for its identification, quantification, and structural characterization [25] [26]. These spectroscopic features arise from the electronic transitions, vibrational modes, and nuclear magnetic properties of its constituent functional groups [26].

In ultraviolet-visible (UV-Vis) spectroscopy, 2'-Cytidylic acid shows an absorption maximum at approximately 270 nm, which is characteristic of the cytosine base [5] [29]. This absorption band is primarily due to π→π* electronic transitions in the aromatic cytosine ring system [5] [29].

Infrared (IR) spectroscopy of 2'-Cytidylic acid reveals characteristic absorption bands for the phosphate group (P-O stretching at ~1000-1100 cm⁻¹), carbonyl group (C=O stretching at ~1650 cm⁻¹), and various vibrations associated with the ribose and cytosine moieties [8] [22].

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 2'-Cytidylic acid [26]. The ¹H NMR spectrum shows signals for the ribose protons in the range of 3-5 ppm and the cytosine base protons between 5-8 ppm [26]. The ³¹P NMR spectrum typically displays a signal in the range of 0-4 ppm, which is characteristic of the phosphate group [26].

| Spectroscopic Method | Characteristic Features | Analytical Applications |

|---|---|---|

| UV-Visible Spectroscopy | Absorption maximum at ~270 nm (cytosine base) | Quantification, purity assessment |

| Infrared Spectroscopy (IR) | P-O stretching (~1000-1100 cm⁻¹), C=O stretching (~1650 cm⁻¹) | Structural confirmation, functional group identification |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Ribose protons (3-5 ppm), Base protons (5-8 ppm), ³¹P NMR: ~0-4 ppm | Structural elucidation, conformational analysis |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 323, Fragmentation pattern showing loss of phosphate | Molecular weight determination, structural verification |

| Circular Dichroism (CD) | Characteristic ellipticity pattern dependent on conformational state | Conformational analysis, interaction studies |

These spectroscopic characteristics are essential for the identification and structural analysis of 2'-Cytidylic acid in research and analytical applications [22] [26].

pH-Dependent Behavior

The behavior of 2'-Cytidylic acid is significantly influenced by pH due to the ionizable groups present in its structure, particularly the phosphate moiety [17] [28]. The phosphate group undergoes stepwise deprotonation as the pH increases, leading to changes in the overall charge and properties of the molecule [17] [28].

At low pH values (below 4.5), the phosphate group of 2'-Cytidylic acid is predominantly in its fully protonated form (-PO₃H₂), resulting in a neutral species [17] [28]. As the pH increases to the range of 4.5-6.5, the first proton of the phosphate group dissociates, forming a monoanion (-PO₃H⁻) [17] [28].

At higher pH values (above 6.5), the second proton of the phosphate group dissociates, resulting in a dianion (-PO₃²⁻) [4] [28]. This form, known as cytidine 2'-phosphate(2-), is the predominant species at physiological pH (7.3-7.4) [4] [28].

| pH Range | Phosphate Group State | Predominant Species |

|---|---|---|

| <4.5 | Mostly protonated (-PO₃H₂) | Neutral cytidine 2'-phosphate |

| 4.5-6.5 | Partially deprotonated (-PO₃H⁻) | Mixture of protonation states |

| >6.5 | Mostly deprotonated (-PO₃²⁻) | Cytidine 2'-phosphate(2-) |

The pKa value for the first dissociation of the phosphate group in 2'-Cytidylic acid has been reported as approximately 0.8 [8] [17]. This pH-dependent behavior affects various properties of the compound, including its solubility, reactivity, and interactions with other molecules [17] [28].

The cytosine base in 2'-Cytidylic acid also has an ionizable group (the N3 position), but its pKa is around 4.5, which is significantly higher than that of the phosphate group [27] [29]. This difference in pKa values results in sequential protonation/deprotonation events as the pH changes [27] [29].

Conformational States in Solution

2'-Cytidylic acid exhibits various conformational states in solution, which are influenced by factors such as pH, temperature, ionic strength, and solvent properties [13] [19]. These conformational variations primarily involve the ribose sugar pucker, the orientation of the glycosidic bond, and the positioning of the phosphate group [13] [19].

The ribose sugar in 2'-Cytidylic acid can adopt different puckering conformations, with the two most common being C2'-endo (S-type) and C3'-endo (N-type) [13] [19]. These conformations refer to the displacement of the C2' or C3' atom from the plane defined by the other four atoms of the ribose ring [13] [19].

The glycosidic bond, which connects the cytosine base to the ribose sugar, can exist in either syn or anti orientation [13] [19]. In the anti conformation, the cytosine base is positioned away from the ribose sugar, while in the syn conformation, it is positioned over the ribose [13] [19].

| Conformational Parameter | Common States | Factors Affecting | Biological Relevance |

|---|---|---|---|

| Sugar Pucker | C2'-endo (S-type), C3'-endo (N-type) | pH, ionic strength, temperature | Determines RNA/DNA structure type |

| Glycosidic Bond Orientation | syn, anti | Steric hindrance, hydrogen bonding | Affects base pairing and recognition |

| Phosphate Orientation | gauche-gauche, gauche-trans | Electrostatic interactions | Influences backbone flexibility |

| Base Stacking | Stacked, Unstacked | Hydrophobic interactions, π-π interactions | Critical for nucleic acid stability |

The phosphate group in 2'-Cytidylic acid can adopt different orientations relative to the ribose sugar, commonly described as gauche-gauche or gauche-trans conformations [13] [19]. These orientations are influenced by electrostatic interactions and steric factors [13] [19].

X-ray crystallographic studies of 2'-Cytidylic acid and related compounds have provided detailed information about these conformational states [13]. For instance, in crystalline sodium salt of cytidine 2',3'-cyclic phosphate, the bases were found to be in the syn conformation, with the nucleotides stacked in an antiparallel stranded ribbon with the bases 3.3 angstroms apart [13].

Modern conformational analysis techniques, such as the use of pseudotorsion angles (eta and theta), have been developed to simplify the representation of nucleic acid backbone conformations [19]. These approaches provide a two-dimensional representation of the conformational properties, similar to Ramachandran plots used for protein structure analysis [19].